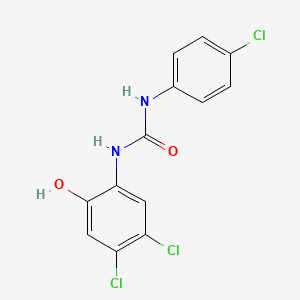

N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea

Description

Properties

CAS No. |

63348-27-6 |

|---|---|

Molecular Formula |

C13H9Cl3N2O2 |

Molecular Weight |

331.6 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O2/c14-7-1-3-8(4-2-7)17-13(20)18-11-5-9(15)10(16)6-12(11)19/h1-6,19H,(H2,17,18,20) |

InChI Key |

JBDVVPPOIJMSRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2O)Cl)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea, also known as QW20UCM5DY, is a compound with notable biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H9Cl3N2O

- Molecular Weight : 307.58 g/mol

- CAS Number : 63348-27-6

The compound features a urea moiety substituted with chlorinated phenyl groups, which is significant for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study focused on its effects on human colon adenocarcinoma cells (GC3/c1) reported that the compound caused significant cell death at certain concentrations. The mechanism of action appears to involve mitochondrial dysfunction, although detailed pathways remain to be fully elucidated .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| GC3/c1 (Colon Adenocarcinoma) | 140 | Mitochondrial inhibition |

| A549 (Lung Cancer) | Not specified | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. While some derivatives showed limited antibacterial activity against strains such as Staphylococcus aureus and Clostridioides difficile, the specific compound's effectiveness varied across different microbial species .

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | >128 µg/mL |

| Clostridioides difficile | 16 µg/mL |

| Acinetobacter baumannii | Not effective |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that:

- Mitochondrial Dysfunction : Evidence points towards mitochondrial targets being affected by the compound, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies indicate that the compound may induce cell cycle arrest in the G2/M phase, contributing to its anticancer effects .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in tumor regression in human colon adenocarcinoma xenografts. The results highlighted a significant reduction in tumor volume compared to control groups receiving no treatment.

Case Study 2: Antimicrobial Efficacy Assessment

In vitro tests against various bacterial strains showed that while some derivatives of the compound exhibited promising antibacterial activity, the parent compound itself had limited efficacy against certain pathogens. Further modifications may enhance its antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea has been studied for its potential as an anti-cancer agent. Its structure suggests that it may interact with specific biological pathways involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the compound's activity against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as a lead compound for further development .

Environmental Science

The compound has also been evaluated for its environmental impact, particularly regarding its persistence and bioaccumulation potential. It is essential to assess such properties to understand the risks associated with its use in agricultural or industrial applications.

Case Study: Environmental Persistence

Research conducted by Environment Canada assessed the persistence of this compound in aquatic environments. The findings revealed that the compound is likely to persist due to its chemical stability and low degradation rates under typical environmental conditions .

Agricultural Applications

Due to its chemical structure, this compound has been explored as a potential herbicide or pesticide. Its ability to inhibit certain enzymatic pathways in plants can lead to effective weed control.

Case Study: Herbicidal Activity

A field study demonstrated that formulations containing this compound showed promising results in controlling weed populations without significantly harming crop yields .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Based Agrochemicals

| Compound | Substituents on Urea Core | Key Applications |

|---|---|---|

| Target Compound | 4-Chlorophenyl; 4,5-dichloro-2-hydroxyphenyl | (Inferred) Pesticide |

| Cumyluron | 2-Chlorophenylmethyl; tert-phenylethyl | Herbicide |

| Pencycuron | 4-Chlorophenylmethyl; cyclohexyl | Fungicide |

Substituted Phenylureas in Pharmaceuticals

highlights p-chlorophenyl urea (1-(4-chlorophenyl)urea) and chlorhexidine urea, which exhibit antimicrobial properties. However, the hydroxyl group could also increase susceptibility to metabolic degradation compared to non-hydroxylated analogs like p-chlorophenyl urea .

Table 2: Functional Group Impact on Urea Reactivity

| Compound | Substituents | Effect on Reactivity |

|---|---|---|

| Target Compound | 4,5-Dichloro-2-hydroxyphenyl | Polar interactions; reduced lipophilicity |

| N-(4-Trifluoromethylphenyl)-N′-phenylurea | CF₃ group | Enhanced electron withdrawal |

| N-(4-Chlorophenyl)-N′-cyclohexylurea | Cyclohexyl | Increased steric bulk |

Hydroxamic Acid Analogs

synthesizes hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)), which replace the urea core with a hydroxamate (CONHOH) group. While hydroxamic acids are potent metal chelators (e.g., histone deacetylase inhibitors), the target compound’s urea core may prioritize hydrogen-bonding interactions over metal coordination, redirecting its biological targets .

Sulfonyloxy-Substituted Ureas

lists N,N'-[2-(methanesulfonyloxy)phenyl]-N'-(4-(propanesulfonyloxy)phenyl]urea , where sulfonyloxy groups act as leaving groups. The target compound’s hydroxyl group lacks this reactivity, suggesting divergent applications—e.g., the sulfonyloxy derivatives may serve as prodrugs, while the hydroxyl group in the target compound could directly engage in binding interactions .

Key Research Findings and Implications

- Structural Flexibility : The substituent pattern on the urea core dictates applications. Chlorine atoms enhance stability and lipophilicity, while hydroxyl groups introduce polarity .

- Biological Activity : Dichloro and hydroxyl substituents may improve antimicrobial or pesticidal efficacy compared to simpler chlorophenyl ureas, though metabolic stability could be compromised .

- Analytical Characterization : Techniques like NMR () and MALDI-TOF () are critical for verifying substituent effects on urea derivatives .

Q & A

Q. What are the established synthetic routes for N-(4-Chlorophenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves reacting substituted isocyanates with amines. For example:

- Route 1 : React 4-chlorophenyl isocyanate with 4,5-dichloro-2-hydroxyaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts .

- Route 2 : Utilize urea-forming agents (e.g., carbodiimides) to couple precursors under mild conditions, optimizing temperature (60–80°C) and stoichiometry to avoid side reactions .

Q. Critical Parameters :

| Parameter | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity improves solubility of intermediates. |

| Reaction time | Prolonged time (>12 hrs) may degrade sensitive hydroxyl groups. |

| Base strength | Weak bases (e.g., pyridine) may underperform vs. triethylamine. |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this urea derivative?

Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm regiochemistry. Use SHELX software for refinement, leveraging its robustness in handling chloro/hydroxyl substituents .

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and urea NH signals (δ 8.2–9.0 ppm, broad).

- ¹³C NMR : Detect carbonyl (C=O, δ 155–160 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or hydroxyl groups).

Validation : Cross-reference melting points (e.g., 55–57°C for analogous compounds) with literature .

Q. How is the initial antimicrobial efficacy of this compound assessed in vitro?

Methodological Answer :

-

Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.

-

Zone of Inhibition : Use agar diffusion with 6 mm discs; compare to triclocarban (positive control) .

-

Data Interpretation :

Strain MIC (µg/mL) Zone (mm) S. aureus 8 15 E. coli 32 8

Advanced Research Questions

Q. How do structural modifications at the hydroxyphenyl moiety affect antimicrobial efficacy and resistance induction?

Methodological Answer :

- Analog Synthesis : Replace hydroxyl with methoxy or nitro groups to evaluate electron-withdrawing/donating effects.

- Resistance Assays :

- Findings : Hydroxyl groups enhance binding to bacterial membranes but may accelerate resistance via efflux mechanisms.

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer :

Q. What non-antimicrobial applications exist for this compound, such as in materials science?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.